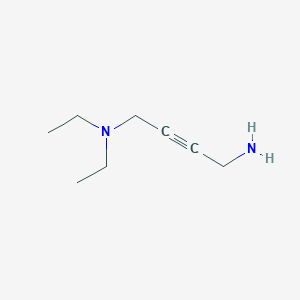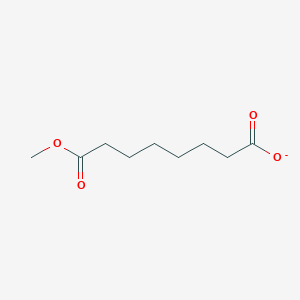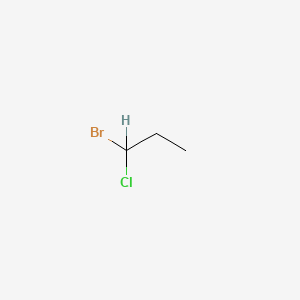
2-amino-5-(methylthio)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-methyl-3-nitrobenzenesulfonic acid followed by reduction and subsequent functional group transformations . Another approach uses 2-methyl-5-nitrophenol as a starting material, which undergoes nitration, reduction, and methylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing robust and scalable reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-amino-5-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Electrophiles like acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Acylated or sulfonylated products.
Wissenschaftliche Forschungsanwendungen
2-amino-5-(methylthio)benzoic acid has diverse applications in scientific research:
Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-5-(methylthio)benzoic acid and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-methylbenzoic acid: Lacks the methylsulfanyl group, leading to different chemical properties and reactivity.
2-Amino-4-(methylsulfanyl)benzoic acid: The position of the methylsulfanyl group affects the compound’s electronic distribution and reactivity.
2-Amino-3-(methylsulfanyl)benzoic acid: Another positional isomer with distinct chemical behavior.
Uniqueness: 2-amino-5-(methylthio)benzoic acid is unique due to the specific positioning of the amino and methylsulfanyl groups, which confer distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
76745-74-9 |
|---|---|
Molekularformel |
C8H9NO2S |
Molekulargewicht |
183.23 g/mol |
IUPAC-Name |
2-amino-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H9NO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
MZTWBIOQIFRFNF-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C=C1)N)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-ethyl-7-methyl-3H-Imidazo[4,5-b]pyridine](/img/structure/B8793143.png)
